REACTION_CXSMILES
|
[H-].[H-].[H-].[H-].[Li+].[Al+3].O1CCCC1.[Br:12][C:13]1[CH:14]=[CH:15][C:16]2[C:20]3[CH:21]=[CH:22][C:23]([Br:25])=[CH:24][C:19]=3[S:18](=O)(=O)[C:17]=2[CH:28]=1.[OH-].[Na+]>C(O)C.O>[Br:25][C:23]1[CH:22]=[CH:21][C:20]2[C:16]3[CH:15]=[CH:14][C:13]([Br:12])=[CH:28][C:17]=3[S:18][C:19]=2[CH:24]=1 |f:0.1.2.3.4.5,8.9|
|
Name
|
|
Quantity
|
4.63 g
|
Type
|
reactant
|
Smiles
|
[H-].[H-].[H-].[H-].[Li+].[Al+3]
|
Name
|
|
Quantity
|
600 mL
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
18.31 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=CC2=C(S(C3=C2C=CC(=C3)Br)(=O)=O)C1
|
Name
|
|
Quantity
|
1.5 L
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred overnight at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Into a 1 L 3-necked round-bottomed flask equipted with a reflux condenser, nitrogen inlet, magnetic stirring bar
|
Type
|
TEMPERATURE
|
Details
|
refluxed for 1 hour
|
Duration
|
1 h
|
Type
|
STIRRING
|
Details
|
After stirring for 2 hours at room temperature the coagulated salts
|
Duration
|
2 h
|
Type
|
FILTRATION
|
Details
|
were filtered
|
Type
|
WASH
|
Details
|
washed with THF
|
Type
|
CUSTOM
|
Details
|
condensed
|
Type
|
CUSTOM
|
Details
|
to give 20 g of crude material
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
air dried
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=CC2=C(SC3=C2C=CC(=C3)Br)C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.2 g | |
YIELD: CALCULATEDPERCENTYIELD | 31.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |